1-phenyl-1H-imidazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

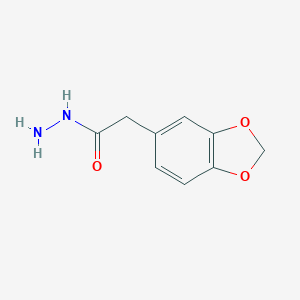

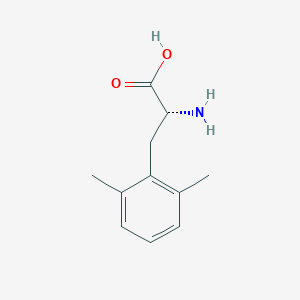

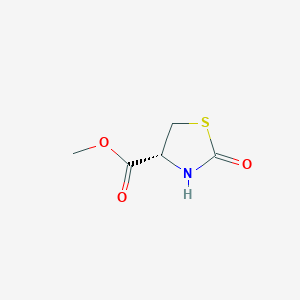

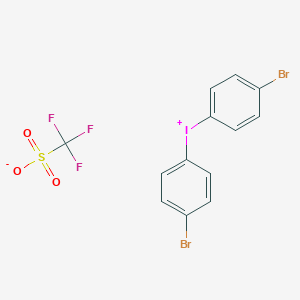

“1-phenyl-1H-imidazol-4-amine” is a compound with the molecular formula C9H9N3 . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring .

Synthesis Analysis

A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, which is similar to “this compound”, involves a three-step sequence including cyclisation, hydrolysis, and methylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to an imidazole ring . The InChI representation of the compound isInChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 159.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 43.8 Ų .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-phenyl-1H-imidazol-4-amine serves as a valuable building block in the synthesis of heterocyclic compounds. It plays a crucial role in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocyclic structures. Its unique reactivity under mild conditions facilitates the generation of a wide array of cynomethylene dyes from diverse precursors, including amines, phenols, and azacrown ethers, highlighting its significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Immune System Modulation

This compound derivatives, such as imiquimod, have been recognized for their ability to modulate the immune system. They activate immune responses through the localized induction of cytokines, which confer immunoregulatory, antiviral, antiproliferative, and antitumor activities. This mechanism underpins their use in treating various cutaneous diseases, demonstrating the compound's potential in medical applications, particularly in dermatology and oncology (Syed, 2001).

Corrosion Inhibition

The structural features of this compound derivatives, particularly imidazoline and its derivatives, make them effective corrosion inhibitors. Their heterocyclic ring and pendant side chains facilitate strong adsorption onto metal surfaces, forming a protective hydrophobic film. This property is exploited in the petroleum industry to prevent corrosion in pipelines and storage tanks, showcasing the compound's industrial applications (Sriplai & Sombatmankhong, 2023).

Catalytic Applications in Organic Synthesis

This compound and its analogs are utilized in catalytic systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules, where the compound acts as a ligand or catalyst, facilitating efficient and selective bond formation. This area of application highlights its importance in developing pharmaceuticals and other valuable organic compounds (Kantam et al., 2013).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity exhibited by 1-phenyl-1H-imidazol-4-amine.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the active site of the target protein .

Eigenschaften

IUPAC Name |

1-phenylimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSKATYJIOBBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630160 |

Source

|

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158688-63-2 |

Source

|

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)